molecular formula C9H7ClN2O2 B046561 5-Chloro-2-oxindole-1-carboxamide CAS No. 100599-06-2

5-Chloro-2-oxindole-1-carboxamide

Cat. No.: B046561
CAS No.: 100599-06-2
M. Wt: 210.62 g/mol
InChI Key: WGRHBRAKCHCGER-UHFFFAOYSA-N
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Description

5-Chloro-2-oxindole-1-carboxamide is a compound that belongs to the class of oxindoles, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 5-Chloro-2-oxindole-1-carboxamide can be achieved through several methods:

Chemical Reactions Analysis

5-Chloro-2-oxindole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Mechanism of Action

The mechanism of action of 5-Chloro-2-oxindole-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as lipoxygenase and cyclooxygenase, which are involved in inflammatory processes . This inhibition leads to a reduction in the production of inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Properties

IUPAC Name

5-chloro-2-oxo-3H-indole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c10-6-1-2-7-5(3-6)4-8(13)12(7)9(11)14/h1-3H,4H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRHBRAKCHCGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431937
Record name 5-Chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100599-06-2
Record name 5-Chloro-2-oxo-2,3-dihydro-1H-indole-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60431937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclization of 4.78 g (0.021 mole) of 2-(5-chloro-2-ureidophenyl)acetic acid with 8.0 g (0.063 mole) of trifluoroacetic anhydride in 75 ml of trifluoroacetic acid, according to the method of Example 13, followed by recrystallization of the crude product from acetonitrile, gave 80 mg of the title compound, m.p. 211° C. (dec.).
Quantity
4.78 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main improvements presented in the new synthesis of 5-chloro-2-oxindole-1-carboxamide?

A1: The research presented in the paper "Synthesis of Tenidap: An Improved Process for the Preparation of this compound" [] focuses on developing a more industrially viable synthesis for this key intermediate. The main improvements include:

  • Replacing organic isocyanates with inorganic cyanates: This substitution simplifies the process and makes it more commercially viable. []
  • Using acetic anhydride and sodium acetate instead of trifluoroacetic acid and its anhydride: This change offers significant advantages for industrial-scale production. []
  • Significantly reducing the amount of DMAP needed in the final step: This reduction contributes to the overall cost-effectiveness of the process. []
  • Achieving improved overall yields: The optimized process results in higher yields, making it more efficient and economical. []

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